2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, monohydrochloride is a synthetic organic compound. It belongs to the class of imidazolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a 3-chlorophenyl group and a 3,3-dimethyl-1-azetidinyl group attached to the imidazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, monohydrochloride typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the 3,3-Dimethyl-1-Azetidinyl Group: The azetidinyl group can be attached through a nucleophilic substitution or addition reaction.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidinyl group.
Reduction: Reduction reactions may target the imidazolidinone core or the aromatic ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl): The non-hydrochloride form of the compound.
2-Imidazolidinone, 1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)-, dihydrochloride: A similar compound with two hydrochloride groups.
Uniqueness
The presence of the 3-chlorophenyl and 3,3-dimethyl-1-azetidinyl groups in the imidazolidinone core makes this compound unique. These structural features may contribute to its specific biological activities and chemical reactivity.
Properties
CAS No. |
74315-62-1 |
---|---|
Molecular Formula |
C16H23Cl2N3O |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3,3-dimethylazetidin-1-yl)ethyl]imidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O.ClH/c1-16(2)11-18(12-16)6-7-19-8-9-20(15(19)21)14-5-3-4-13(17)10-14;/h3-5,10H,6-9,11-12H2,1-2H3;1H |
InChI Key |
FNQQZBRYQIJJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.